molecular formula C21H21ClN4O3S2 B11266809 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B11266809
M. Wt: 477.0 g/mol
InChI Key: CIUORZUZQGMJOE-UHFFFAOYSA-N
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Description

3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a combination of piperazine, sulfonyl, pyridine, and thiophene moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylamine with piperazine under controlled conditions to form 4-(4-chlorophenyl)piperazine.

    Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Coupling with Thiophene Carboxamide: The sulfonylated piperazine is coupled with thiophene-2-carboxylic acid under amide bond-forming conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of Pyridine Moiety: Finally, the pyridine moiety is introduced through a nucleophilic substitution reaction with pyridine-3-methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding assays.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various pharmacological effects, including modulation of mood, cognition, and pain perception.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A compound with a similar piperazine structure, used as an antidepressant.

    Buspirone: Another piperazine derivative, used as an anxiolytic agent.

    Aripiprazole: A piperazine-containing antipsychotic medication.

Uniqueness

3-{[4-(4-Chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is unique due to its combination of sulfonyl, pyridine, and thiophene moieties, which confer distinct pharmacological properties. Its ability to interact with multiple receptor types and its potential for diverse chemical modifications make it a valuable compound for research and therapeutic development.

Properties

Molecular Formula

C21H21ClN4O3S2

Molecular Weight

477.0 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C21H21ClN4O3S2/c22-17-3-5-18(6-4-17)25-9-11-26(12-10-25)31(28,29)19-7-13-30-20(19)21(27)24-15-16-2-1-8-23-14-16/h1-8,13-14H,9-12,15H2,(H,24,27)

InChI Key

CIUORZUZQGMJOE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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